Product packaging for 6-ethyl-7H-purine(Cat. No.:CAS No. 54170-84-2)

6-ethyl-7H-purine

Cat. No.: B11922427
CAS No.: 54170-84-2
M. Wt: 148.17 g/mol
InChI Key: JRFCCWPVTPYGTN-UHFFFAOYSA-N
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Description

6-Ethyl-7H-purine is a purine derivative serving as a valuable scaffold in medicinal chemistry and drug discovery. Purine analogs are extensively investigated for their diverse biological activities, particularly as kinase inhibitors and anticancer agents. Research on 6,7-disubstituted-7H-purine derivatives has demonstrated potent activity through the dual inhibition of kinases such as EGFR and HER2, which are critical targets in oncology . These compounds have shown significant anti-proliferative effects against various cancer cell lines, including those resistant to existing therapies like Lapatinib . Furthermore, 7-substituted purine analogs, such as the 7-ethyl derivative of 6-methyl-tubercidin, have been identified as broad-spectrum antikinetoplastid agents. These compounds exhibit low to sub-micromolar activity against parasites including Trypanosoma brucei , Trypanosoma cruzi (the causative agent of Chagas disease), and Leishmania infantum . The purine core is also a key structure in the development of ligands for adenosine receptors, which are implicated in conditions like ischemic events and inflammatory diseases . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B11922427 6-ethyl-7H-purine CAS No. 54170-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54170-84-2

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-ethyl-7H-purine

InChI

InChI=1S/C7H8N4/c1-2-5-6-7(10-3-8-5)11-4-9-6/h3-4H,2H2,1H3,(H,8,9,10,11)

InChI Key

JRFCCWPVTPYGTN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NC=N1)N=CN2

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 Ethyl 7h Purine and Analogous Structures

Established Approaches for Purine (B94841) Core Synthesis

The construction of the purine ring system typically relies on cyclization reactions involving smaller molecular precursors. These methods often build the fused pyrimidine (B1678525) and imidazole (B134444) rings from readily available starting materials.

Cyclization Reactions Utilizing Diaminomaleonitrile, Urea (B33335), Imidazole, and Pyrimidine Precursors

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, serves as a versatile precursor in the synthesis of various heterocyclic systems, including purines unitus.itrsc.orgresearchgate.netacs.orgresearchgate.net. DAMN can participate in multicomponent reactions to form the purine skeleton, often in conjunction with other reagents like urea derivatives rsc.org. Urea itself is a fundamental building block in heterocyclic chemistry, contributing nitrogen atoms to ring systems and is utilized in the synthesis of pyrimidines, which can subsequently be converted into purines wikipedia.orgresearchgate.net. Pyrimidine derivatives can also be directly cyclized or modified to form the purine core rsc.orgwikipedia.org. Imidazole derivatives also feature as precursors in purine synthesis pathways rsc.org. These methods leverage cyclization reactions to assemble the characteristic fused bicyclic structure of purines from simpler chemical intermediates.

Table 1: Key Precursors in Purine Core Synthesis

PrecursorRole/Reaction TypeRelevant Search Results
Diaminomaleonitrile (DAMN)Precursor for purine synthesis; participates in multicomponent reactions and cyclizations. unitus.itrsc.orgresearchgate.netacs.orgresearchgate.net
Urea / Urea DerivativesNitrogen source; used in pyrimidine synthesis and subsequent purine formation; cyclization reactions. rsc.orgwikipedia.orgresearchgate.net
Imidazole DerivativesPrecursors for purine synthesis. rsc.org
Pyrimidine DerivativesPrecursors for purine synthesis; can be cyclized or modified to form the purine core. rsc.orgwikipedia.org

Targeted Functionalization at the C6 Position of the Purine Nucleus

Once the purine core is established, specific substituents can be introduced at various positions, with the C6 position being a common site for modification.

Palladium and Nickel-Catalyzed C-C Bond Formation at C6

Transition metal-catalyzed cross-coupling reactions represent a powerful suite of tools for introducing carbon-based substituents at the C6 position of the purine ring mdpi.comingentaconnect.comresearchgate.netnih.govresearchgate.netresearchgate.netacs.org. These reactions typically involve a purine derivative bearing a leaving group at C6, such as a halogen, and a carbon nucleophile or organometallic reagent.

Suzuki-Miyaura Coupling: This widely used palladium-catalyzed reaction couples 6-halopurines (e.g., 6-chloropurine) with aryl or alkenyl boronic acids, or organoboronates, to form C-C bonds, yielding 6-aryl or 6-alkenyl purines mdpi.comingentaconnect.comresearchgate.netresearchgate.netthieme-connect.comrsc.org. For example, coupling of 6-chloropurine (B14466) derivatives with boronic acids can produce 6-alkylated purines thieme-connect.com.

Negishi Coupling: This palladium or nickel-catalyzed reaction utilizes organozinc halides to couple with 6-halopurines, facilitating the formation of C-C bonds at C6 mdpi.comingentaconnect.comnih.gov.

Stille Coupling: Organotin reagents can also be employed in palladium-catalyzed Stille couplings with 6-halopurines to achieve C6 functionalization mdpi.comingentaconnect.com.

Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with 6-halopurines, enabling the introduction of alkynyl substituents at the C6 position mdpi.comatlanchimpharma.com.

Nickel-Catalyzed Csp2-Csp3 Cross-Coupling: More contemporary methods involve nickel catalysis, often in conjunction with photoredox catalysts, to achieve direct Csp2-Csp3 cross-coupling between purine nucleosides and alkyl bromides. This approach provides a mild and efficient route for the C6 alkylation of purines, making it suitable for introducing ethyl groups researchgate.netnih.gov.

Table 2: Palladium and Nickel-Catalyzed C-C Bond Formation at C6

Reaction TypeCatalyst(s)Substrate TypeCoupling Partner TypeExample Introduced GroupRelevant Search Results
Suzuki-Miyaura CouplingPd, Ni6-HalopurinesBoronic Acids/EstersAryl, Alkenyl, Alkyl mdpi.comingentaconnect.comresearchgate.netresearchgate.netthieme-connect.comrsc.org
Negishi CouplingPd, Ni6-HalopurinesOrganozinc HalidesAlkyl, Aryl mdpi.comingentaconnect.comnih.gov
Stille CouplingPd6-HalopurinesOrganotin ReagentsAlkyl, Aryl mdpi.comingentaconnect.com
Sonogashira CouplingPd6-HalopurinesTerminal AlkynesAlkynyl mdpi.comatlanchimpharma.com
Ni-catalyzed sp2-sp3 CouplingNi / PhotoredoxPurine NucleosidesAlkyl BromidesAlkyl (e.g., Ethyl) researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions for C6 Functionalization

Nucleophilic aromatic substitution (SNAr) is a well-established strategy for functionalizing the C6 position of purines, particularly when a suitable leaving group, such as a halogen (fluoro, chloro, bromo, iodo), is present mdpi.comresearchgate.netbyu.eduacs.orgnih.gov. The reactivity order of these halogens as leaving groups generally follows F > Br > Cl > I researchgate.net. While SNAr reactions commonly employ heteroatom nucleophiles (N, O, S) researchgate.netbyu.eduacs.orgnih.gov, C-nucleophiles can also participate under specific conditions d-nb.info. For instance, the SNAr-Arbuzov reaction of 6-chloropurine nucleosides with trialkyl phosphites has been utilized to introduce phosphonate (B1237965) groups at C6 acs.org. Additionally, triazole moieties can serve as effective leaving groups at the C6 position in SNAr reactions nih.govd-nb.infonih.gov.

Table 3: Nucleophilic Aromatic Substitution (SNAr) at C6

Leaving Group at C6Nucleophile TypeGeneral ConditionsExample Introduced GroupRelevant Search Results
Halogens (F, Cl, Br, I)N, O, S NucleophilesBase, polar aprotic solvents, sometimes microwaveAmino, Alkoxy, Thioalkoxy researchgate.netbyu.eduacs.orgnih.gov
TriazoleN, O, S, C NucleophilesTransition metal-free conditions, mild conditionsVarious nih.govd-nb.infonih.gov
Halogens (Cl)PhosphitesSNAr-Arbuzov reactionPhosphonated acs.org

Synthesis of N7 and N9 Substituted Purine Derivatives (e.g., N7-Ethyl Purine Analogs)

The purine ring system also allows for alkylation at its nitrogen atoms, primarily at the N7 and N9 positions mdpi.com. Direct alkylation of purines with alkyl halides, often under basic conditions, typically results in a mixture of N7 and N9 isomers, with the N9-alkylated product usually predominating due to its greater thermodynamic stability researchgate.netacs.orgub.edunih.govuio.no. Methods employing phase-transfer catalysis or specific reagents like TBAF can influence the regioselectivity and reaction rates ub.eduuio.no. While regioselective N7 alkylation methods exist, they are often more complex or specific to certain alkyl groups acs.orgnih.gov. For instance, regioselective tert-alkylation at N7 has been achieved using silylated purines reacted with tert-alkyl halides in the presence of a Lewis acid catalyst acs.orgnih.gov. Other approaches include alkylation with alcohols under Mitsunobu conditions or using the PPh3/I2 system ub.eduresearchgate.net. The synthesis of N9-ethyl purine derivatives has been reported, demonstrating the feasibility of selective or preferential alkylation at the N9 position acs.orgontosight.airesearchgate.net.

Table 4: N-Alkylation Methods for Purines

Alkylating Agent / MethodConditionsRegioselectivity (N7/N9)Relevant Search Results
Alkyl HalidesBasic conditions (NaH, K2CO3), DMF, phase-transfer catalysisMixture, N9 typically predominates researchgate.netacs.orgub.edunih.govuio.no
AlcoholsMitsunobu conditions; PPh3/I2 + baseMixture ub.eduresearchgate.net
Silylated Purines + Alkyl HalidesLewis acid catalyst (e.g., SnCl4)Regioselective N7 (e.g., for tert-alkyl) acs.orgnih.gov
Ethyl HalidesStandard alkylation conditions (often favoring N9)Synthesis of N9-ethyl purines reported acs.orgontosight.airesearchgate.net

Compound List

6-ethyl-7H-purine

Diaminomaleonitrile (DAMN)

Urea

Imidazole

Pyrimidine

6-halopurines (e.g., 6-chloropurine, 6-bromopurine)

Boronic acids

Organozinc halides

Organotin reagents

Alkyl halides

Alcohols

Aldehydes

Ketones

Terminal alkynes

Triazole derivatives

Trialkyl phosphites

Copper-Mediated N-Arylation Strategies

Copper-mediated N-arylation is a pivotal synthetic methodology for the introduction of aryl substituents onto the nitrogen atoms of purine heterocycles, yielding arylpurine derivatives that are significant in medicinal chemistry and chemical biology researchgate.netresearchgate.netchem-soc.si. For a compound like this compound, where the N7 position possesses a hydrogen atom, copper-catalyzed N-arylation offers a route to functionalize this site. The N9 position is also a common site for arylation in purine chemistry researchgate.netchem-soc.sirsc.org.

The general synthetic approach typically employs copper salts as catalysts, frequently in conjunction with specific ligands that enhance both reactivity and regioselectivity. Common copper sources include copper(I) and copper(II) salts, such as copper(I) bromide (CuBr) or copper(II) acetate (B1210297) (Cu(OAc)₂) researchgate.netresearchgate.netrsc.orgrsc.org. Ligands play a crucial role, with bidentate ligands like derivatives of 1,10-phenanthroline, such as 4,7-bis(2-hydroxyethylamino)-1,10-phenanthroline (BHPhen) and 4,7-dipyrrolidinyl-1,10-phenanthroline (DPPhen), proving effective in promoting these transformations and often directing selectivity towards the N9 position, though N7 arylation is also achievable researchgate.netrsc.orgrsc.orgrsc.org.

Arylating agents commonly utilized in these reactions include arylboronic acids and aryl halides, particularly aryl iodides and bromides researchgate.netresearchgate.netrsc.orgrsc.org. While arylboronic acids are noted for their stability and versatility, aryl halides are often more readily accessible researchgate.netresearchgate.netchem-soc.si. The reaction typically requires a base to facilitate the deprotonation of the purine nitrogen, thereby promoting the catalytic cycle researchgate.netresearchgate.netrsc.orgrsc.org. Standard bases employed include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases such as N,N-diisopropylethylamine (DIEA) researchgate.netresearchgate.netrsc.orgrsc.orgnih.gov. Solvents commonly used are polar aprotic solvents like dimethylformamide (DMF), ethanol, or aqueous mixtures thereof researchgate.netresearchgate.netrsc.orgrsc.orgrsc.org. Reaction conditions can vary, ranging from room temperature to elevated temperatures (e.g., 80-120 °C), with some protocols being tolerant of atmospheric oxygen researchgate.netrsc.org.

While specific examples of the N-arylation of this compound are not explicitly detailed in the provided literature snippets, the established protocols for copper-catalyzed N-arylation of purines are applicable to various purine substrates, enabling regioselective functionalization at available nitrogen atoms researchgate.netchem-soc.sirsc.org.

Table 2.3.1.1: Typical Conditions for Copper-Mediated N-Arylation of Purines

ParameterTypical Range/ExamplesNotes
Catalyst Cu(I) salts (e.g., CuBr), Cu(II) salts (e.g., Cu(OAc)₂) researchgate.netresearchgate.netrsc.orgrsc.orgrsc.org
Ligand 1,10-phenanthroline derivatives (BHPhen, DPPhen)Enhances reactivity and selectivity; crucial for N-arylation researchgate.netrsc.orgrsc.orgrsc.org
Arylating Agent Arylboronic acids, Aryl iodides, Aryl bromidesAryl chlorides are generally more challenging researchgate.netresearchgate.netrsc.orgrsc.org
Base K₂CO₃, Cs₂CO₃, NaH, DIEA, TEA, PyridineFacilitates deprotonation of the purine nitrogen researchgate.netresearchgate.netrsc.orgrsc.orgnih.gov
Solvent DMF, Ethanol, Aqueous DMF, Water researchgate.netresearchgate.netrsc.orgrsc.orgrsc.org
Temperature Room temperature to 120 °CSome reactions can be performed at room temperature or under air researchgate.netrsc.org
Regioselectivity N7 and N9 positionsHigh selectivity for N9 is often observed, but N7 arylation is also possible researchgate.netchem-soc.sirsc.org
Yield Moderate to excellent (general range)Highly dependent on substrate and specific reaction conditions rsc.orgrsc.org

Derivatization of the Ethyl Moiety at C6

The modification of the purine core, particularly at the C6 position, is a fundamental strategy in the synthesis of purine derivatives with diverse biological activities nih.govbeilstein-journals.orgresearchgate.net. Introducing an ethyl group at the C6 position of a purine ring can be achieved through several synthetic methodologies, often utilizing the reactivity of pre-functionalized purine precursors or employing direct functionalization techniques. The literature primarily describes methods for introducing ethyl or other alkyl moieties at C6, rather than modifying an existing ethyl group.

Methods for Introducing an Ethyl Group at C6:

Nucleophilic Substitution at C6: 6-Chloropurine serves as a versatile intermediate, where the chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions beilstein-journals.orgresearchgate.net. While direct substitution with ethyl nucleophiles is less common, the chlorine can be replaced by other functional groups that can subsequently be transformed into an ethyl moiety or act as precursors. For instance, the chlorine can be substituted by sulfur-containing groups, amines, or oxygen nucleophiles, which can then undergo further chemical transformations beilstein-journals.orgresearchgate.net.

Metal-Catalyzed Cross-Coupling Reactions: Transition metal catalysis, notably with nickel or palladium, provides robust pathways for C-C bond formation at the C6 position of purines researchgate.netchem-soc.sinih.govresearchgate.netoup.comsioc-journal.cn.

Nickel-Catalyzed Coupling: Nickel complexes can effectively catalyze the coupling of 6-(methylthio)purine derivatives with Grignard reagents, enabling the introduction of various alkyl groups, including ethyl, at the C6 position oup.com. For example, reaction with ethylmagnesium bromide can yield 6-ethylpurines oup.com.

Photoredox/Nickel Dual Catalysis: A more contemporary approach involves photoredox and nickel-catalyzed sp²–sp³ cross-electrophile coupling. This method facilitates the direct coupling of 6-chloropurines with readily available alkyl bromides, such as ethyl bromide, under mild conditions to install the ethyl group at C6 nih.gov.

Nickel-Catalyzed Negishi Coupling: Nickel-catalyzed Negishi cross-coupling reactions between 6-chloropurines and secondary alkylzinc halides have also been successfully applied for the synthesis of C6-alkylated purines sioc-journal.cn.

Modification of Precursors: An alternative strategy involves commencing with purine derivatives that possess a leaving group at the C6 position, which can then be converted into an ethyl group. For example, 6-methylsulfonylpurine nucleosides can react with carbanions, such as those derived from ethyl acetoacetate (B1235776), to form an intermediate. Subsequent alkylation and decarboxylation steps can then yield 6-ethylpurine ribosides nih.gov. This illustrates a pathway where the ethyl group is constructed from a C6 substituent.

Radical Alkylation: Direct C-H alkylation at the C6 position of purines using alkenes in the presence of an oxidant, such as O₂, has been reported acs.orgresearchgate.net. While this method typically involves the addition of an alkene fragment, it represents a direct functionalization strategy that could potentially be adapted for the introduction of an ethyl group using appropriate precursors.

Table 2.4.1: Methods for Introducing an Ethyl Group at the C6 Position of Purines

Method TypeStarting Material(s)Key Reagents/CatalystsTypical Product(s)Yield Range (General)References
Nucleophilic Substitution (SNAr) 6-ChloropurineVarious nucleophiles (amines, alkoxides, thiolates) followed by transformation6-Substituted purines (precursors to ethyl)Variable beilstein-journals.orgresearchgate.net
Ni-Catalyzed Coupling (Grignard) 6-(Methylthio)purine derivativesRMgX (e.g., Ethylmagnesium bromide), [NiCl₂(dppp)]6-Alkylpurines (including 6-ethylpurine)62–74% oup.com
Photoredox/Ni Dual Catalysis 6-ChloropurineAlkyl bromides (e.g., Ethyl bromide), photoredox catalyst, Ni catalystC6-Alkylpurines (including C6-ethylpurine)Moderate to excellent nih.gov
Ni-Catalyzed Negishi Coupling 6-ChloropurinesSecondary alkylzinc halides, Phenanthroline6-AlkylpurinesGood to excellent sioc-journal.cn
Modification of Precursors 6-Methylsulfonylpurine nucleosidesCarbanions (e.g., from ethyl acetoacetate), alkylation/decarboxylation6-Ethylpurine ribosides (via intermediates)High nih.gov
Radical C-H Alkylation Purines, Purine nucleosidesAlkenes, O₂ (oxidant)C6-AlkylpurinesScalable, good compatibility acs.orgresearchgate.net

Compound List:

this compound

Purine

6-Chloropurine

Adenine (B156593)

Guanine

Hypoxanthine (B114508)

Inosine (B1671953)

6-Mercaptopurine

6-(Methylthio)purine

6-Methylsulfonylpurine

Ethylmagnesium bromide

Ethyl bromide

Ethyl acetoacetate

Arylboronic acids

Aryl halides (iodides, bromides, chlorides)

1,10-Phenanthroline

4,7-bis(2-hydroxyethylamino)-1,10-phenanthroline (BHPhen)

4,7-dipyrrolidinyl-1,10-phenanthroline (DPPhen)

Copper(I) bromide (CuBr)

Copper(II) acetate (Cu(OAc)₂)

Nickel catalysts (e.g., [NiCl₂(dppp)])

Potassium carbonate (K₂CO₃)

Cesium carbonate (Cs₂CO₃)

N,N-Diisopropylethylamine (DIEA)

Sodium hydride (NaH)

Dimethylformamide (DMF)

Ethanol

Tetrahydrofuran (THF)

Alkylzinc halides

Carbanions

Alkenes

Oxidants (e.g., O₂)

Structure Activity Relationship Sar Investigations of 6 Ethyl 7h Purine Analogs

Influence of the C6-Ethyl Group on Ligand-Target Interactions

The C6 position of the purine (B94841) ring is a common site for substitution, significantly influencing how purine analogs interact with biological targets. While direct studies on the C6-ethyl group's specific impact are not extensively detailed in the provided snippets, general trends for C6 modifications offer insight. For instance, studies on purine nucleoside analogs have shown that modifications at the C6 position can alter binding affinities and biological activities. In the context of adenosine (B11128) receptors (ARs), the presence of an exocyclic amine at C6 is traditionally considered important for recognition and activation. However, research indicates that other structural features can compensate for its absence, and modifications like C6-methyl or C6-styryl groups can lead to potent and selective AR agonists acs.orgsemanticscholar.org. This suggests that an ethyl group at C6, by altering the steric and electronic profile compared to an amino group, could similarly modulate interactions with various biological targets, potentially influencing binding affinity and efficacy. For example, in the context of anti-herpetic activity, 5-ethyluridine (B1619342) derivatives have been studied using QSAR, indicating that ethyl substituents can play a role in modulating activity researchgate.netnih.govmdpi.com. Similarly, C6-substituted purine nucleosides have been explored for their antiproliferative activity, with the nature of the C6 substituent critically influencing potency rsc.orgmdpi.com.

Positional Isomerism and Substituent Effects on Biological Activity (e.g., N7 vs. N9 ethylation)

The position of alkylation on the purine ring, particularly the distinction between N7 and N9 isomers, is a critical aspect of SAR studies. Alkylation of purines can often lead to mixtures of N7 and N9 regioisomers, with the N9 isomer typically being more thermodynamically stable acs.orgnih.govnih.gov. Research has shown that the position of ethylation can significantly impact biological activity. For instance, studies on adenosine receptor ligands have explored N-alkylated purines, noting that the substitution pattern influences receptor affinity and selectivity acs.orgsemanticscholar.orgd-nb.info. While specific comparisons between 6-ethyl-7H-purine and its N7 or N9 ethylated counterparts are not detailed, the general principle holds that regioisomeric differences can lead to distinct pharmacological profiles. For example, the synthesis of 7-(tert-butyl)-6-chloropurine highlights the importance of regioselective substitution at N7 for further purine transformations, and the stability of such N7 alkyl groups is a subject of study acs.orgnih.gov. Studies on alkylated adenines have also indicated that N3 alkylation can occur, and that the site of alkylation can be influenced by reaction conditions and the presence of other substituents cdnsciencepub.com.

SAR Studies on Purine-Based Receptor Ligands

Purine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and nucleic acids. SAR studies on purine-based receptor ligands often focus on modifications that enhance affinity and selectivity. For adenosine receptors (ARs), ethyl substituents have been explored in various contexts. For example, N6-alkylated adenosine derivatives have been investigated for their activity at ARs, with some showing antagonist properties google.comnih.gov. Specifically, N6-2,2-diphenylethyl adenosine was found to be an antagonist at the human A3 receptor, while its N6-fluorenylmethyl analog was a full agonist nih.gov. Furthermore, studies on 9-ethyladenine (B1664709) derivatives with alkynyl chains at the C2 or C8 positions revealed good affinity and selectivity for human A2A receptors d-nb.info. The C6 position is also a key area for modification. For instance, 6-alkylamino or 6-alkoxy substituted purines have been synthesized and evaluated for their biological activity, including antiplatelet aggregation and anti-cancer properties mdpi.comacs.org. Research into purine nucleoside analogs has also identified compounds with potent and selective antitrypanosomal activity, where modifications at the C6-O-alkyl position showed promising results uantwerpen.be.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ethyl-Substituted Purines


Preclinical Biological Activities and Mechanistic Studies of 6 Ethyl 7h Purine Derivatives

Receptor Pharmacology and Ligand Binding

Allosteric Modulation of Receptors

Purine (B94841) derivatives are known to interact with various receptors, particularly adenosine (B11128) receptors (ARs), which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes encyclopedia.pub. The development of small molecular allosteric modulators for ARs, such as the A1 and A3 subtypes, has been a significant area of research nih.govnih.gov. These modulators bind to sites distinct from the orthosteric binding sites, allowing for more specific modulation of receptor activity encyclopedia.pubnih.govnih.gov. Benzoylthiophene derivatives, for instance, have shown potential as allosteric agonists and positive allosteric modulators (PAMs) of the A1 AR nih.govnih.gov. While direct evidence for 6-ethyl-7H-purine as an allosteric modulator is not explicitly found, its purine scaffold suggests a potential for interaction with purinergic receptors, which are targets for modulation in various conditions, including chronic pain nih.govnih.gov. The broader class of purine derivatives is recognized for its ability to modulate signal transduction pathways by interacting with receptors scbt.com.

Cellular Pathway Perturbations

Purine derivatives can significantly impact cellular pathways, influencing fundamental biological processes such as cell proliferation, apoptosis, and metabolic regulation.

Impact on De Novo Purine Biosynthesis and Salvage Pathways

Purines are essential building blocks for DNA and RNA synthesis, and their metabolism is tightly regulated ahajournals.orgpressbooks.pub. The de novo purine biosynthesis pathway involves a complex series of enzymatic reactions that convert small molecule precursors into purine nucleotides, such as inosine (B1671953) monophosphate (IMP) ahajournals.orgpressbooks.pubnih.gov. Salvage pathways also play a crucial role by recycling existing nucleosides and nucleobases pressbooks.pubhamadyaseen.commdpi.com. Purine analogs can interfere with these pathways, acting as antimetabolites. For example, mercaptopurine (6-MP) is converted to thioinosine monophosphate (TIMP) and competes with natural purine derivatives for enzymes like HGPRT, thereby inhibiting purine metabolism and nucleic acid synthesis researchgate.netnih.gov. Similarly, other purine derivatives have been investigated for their ability to disrupt nucleotide synthesis, which is critical for rapidly dividing cells, including cancer cells pressbooks.pub. The dependence of kinetoplastid parasites, such as Leishmania, on host purine salvage pathways makes these pathways attractive targets for developing antikinetoplastid agents mdpi.comnih.govijpsonline.com.

Effects on Cellular Proliferation and Apoptosis Mechanisms in Preclinical Models

Many purine derivatives have demonstrated potent effects on cellular proliferation and have been shown to induce apoptosis in preclinical models. For instance, certain purine derivatives exhibit significant cytotoxicity against various cancer cell lines, including liver, colon, and breast cancer cells, by inhibiting key enzymes involved in nucleic acid metabolism . These compounds can disrupt cell proliferation and trigger programmed cell death ijpsdronline.comjpionline.org. Studies on alkylpurines like O(6)-ethylguanine (O6etG) have shown that they can induce apoptosis with increasing efficiency, affecting cell cycle progression and influencing signaling pathways like PI3-K/p70 S6K and MAPK nih.gov. Specifically, compounds with 6,7-disubstituted 7H-purine scaffolds have been designed as dual tyrosine kinase inhibitors for breast cancer, demonstrating potent cytotoxic activity and inducing G2/M cell cycle arrest, leading to apoptosis ijpsdronline.com.

Interplay with Signal Transduction Pathways

Purine derivatives are integral to cellular signaling, acting as second messengers (e.g., cAMP, cGMP) and neurotransmitters through purinergic receptors scbt.commdpi.com. Their interaction with these receptors can modulate signal transduction pathways, influencing a wide range of cellular responses scbt.com. For example, purine derivatives can interact with adenine (B156593) receptors, influencing signal transduction pathways scbt.com. Furthermore, purine analogs are explored for their role in modulating pathways like the PI3-K/p70 S6K and MAPK pathways, which are critical for cell growth, survival, and apoptosis nih.gov. Some purine derivatives have also been investigated for their potential to modulate the Wnt signaling pathway, which is implicated in cancer .

Preclinical Efficacy in Disease Models (In Vitro and In Vivo)

Purine derivatives have shown promise in preclinical studies across various disease models, particularly in anti-infective applications and cancer therapy.

Anti-Infective Activities (e.g., Antiviral, Antimicrobial, Antileishmanial, Antitubercular)

Purine analogs are recognized for their broad-spectrum anti-infective properties.

Antitubercular Activity: Several purine derivatives have demonstrated potent activity against Mycobacterium tuberculosis (Mtb). For instance, 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines have been identified as potent antitubercular agents that inhibit decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme crucial for the mycobacterial cell wall biosynthesis nih.govresearchgate.netcuni.cz. Optimized analogs with 6-amino or ethylamino substitutions exhibited strong in vitro antimycobacterial activity with minimum inhibitory concentrations (MIC) as low as 1 μM against Mtb H37Rv and drug-resistant strains, while showing limited toxicity to mammalian cells nih.govresearchgate.netcuni.cz. Other studies have identified 6-arylpurines with significant antimycobacterial activity, with the lowest MIC value of 0.78 μg/mL observed for 2-chloro-6-(2-furyl)purine psu.edu.

Antileishmanial Activity: Kinetoplastid parasites, including Leishmania, are dependent on host purine salvage pathways for their survival, making these pathways targets for drug development mdpi.comnih.govijpsonline.com. Modified purine nucleoside analogs have been synthesized and evaluated for their broad-spectrum antikinetoplastid activity. For example, 7-ethyl and 7-chloro analogs of 6-methyl-7-deazapurine ribonucleosides displayed low to submicromolar activity against T. cruzi, L. infantum, and T. brucei nih.gov. Research into purine salvage pathways in Leishmania infantum has identified potential drug targets, such as adenylosuccinate lyase (ADL), and explored structural analogs of natural products that could impede these pathways mdpi.com.

Antiviral Activity: Certain purine derivatives have shown in vitro antiviral activity. Specifically, derivatives of 9-beta-D-ribofuranosylpurine 3',5'-cyclic phosphates have been evaluated, with five derivatives exhibiting significant antiviral activity. For example, 6-hydroxylamino-RPcMP was active against type 1 herpes simplex, cytomegalovirus, and vaccinia viruses, while 6-thio-RPcMP inhibited types 1 and 2 herpes simplex, cytomegalovirus, vaccinia, and type 3 parainfluenza viruses nih.gov.

Antimicrobial Activity: Beyond tuberculosis, purine derivatives have been explored for broader antimicrobial applications. Some purine-binding riboswitches may serve as targets for novel antimicrobial agents, as compounds designed to bind these riboswitches have shown affinities comparable to natural ligands and can inhibit microbial growth researchgate.net.

Data Tables

Table 1: Summary of Antimycobacterial Activity of Purine Derivatives

Compound Class/ExampleTarget PathogenMIC (μM)Selectivity Index (SI)Mechanism of Action/TargetCitation(s)
2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines (e.g., 56, 64)Mycobacterium tuberculosis (Mtb) H37Rv1Limited toxicity to mammalian cellsInhibition of DprE1 nih.govresearchgate.netcuni.cz
2-chloro-6-(2-furyl)purineMycobacterium tuberculosis0.78 μg/mL (approx. 3.2 μM)Not specifiedNot specified psu.edu
Rifampin (control)Mycobacterium tuberculosis0.25 μg/mL (approx. 0.4 μM)Not specifiedNot specified psu.edu

Note: MIC values are approximate conversions where necessary and illustrative based on provided data.

Table 2: Antileishmanial Activity of Purine Nucleoside Analogs

CompoundTarget ParasiteIC50 (μM)Selectivity Index (SI)Citation(s)
7-ethyl-6-methyl-7-deazapurine ribonucleosideLeishmania infantumLow to submicromolarNot specified nih.gov
7-chloro-6-methyl-7-deazapurine ribonucleosideLeishmania infantumLow to submicromolarNot specified nih.gov

Upon reviewing the available scientific literature, there is no specific mention or detailed preclinical study data found for the chemical compound "this compound" or its direct derivatives concerning anti-inflammatory mechanisms or anticancer and antiproliferative effects.

The searches yielded information on a broad range of purine derivatives and their biological activities. These studies highlight the significance of modifications at various positions of the purine ring, including the 6-position, for influencing biological outcomes. For instance, research has explored purine derivatives with halogen, amino, or heterocyclic substituents at the 6-position, as well as compounds with ethyl groups at other positions, demonstrating potential anticancer and anti-inflammatory properties. However, direct experimental data specifically pertaining to "this compound" in these contexts was not identified.

Therefore, it is not possible to generate an article focusing solely on the preclinical biological activities and mechanistic studies of "this compound" based on the provided search results.

Computational and Theoretical Chemistry Approaches for 6 Ethyl 7h Purine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex innovareacademics.in. This method is crucial for identifying potential binding sites on target proteins and estimating the binding affinity of a ligand. For purine (B94841) derivatives, including 6-ethyl-7H-purine, docking simulations can predict how these molecules interact with enzymes or receptors, offering insights into their potential biological activity mazums.ac.irrsc.orgnih.govnih.govharvard.edudiva-portal.orgijbiotech.comisge.ieresearchgate.netresearchgate.netresearchgate.netmdpi.comcuni.cz.

Studies on various purine analogs have demonstrated the utility of docking in identifying potent inhibitors. For instance, docking studies on purine derivatives targeting enzymes like Cyclin-Dependent Kinases (CDKs) have reported binding free energies in the range of -8.10 to -8.16 kcal/mol researchgate.net. Similarly, research exploring purine-type compounds as inhibitors of Katanin revealed binding energies as low as -8.10 kcal/mol for identified hits researchgate.net. In other contexts, designed purine compounds have shown significantly higher binding energies compared to reference drugs, with values reaching -13.95 kcal/mol, suggesting strong inhibitory potential innovareacademics.in. These simulations help in prioritizing compounds for experimental testing by predicting their likely binding modes and affinities to specific protein targets mazums.ac.irrsc.orgdiva-portal.orgresearchgate.net.

Advanced Analytical Techniques in Purine Research

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are foundational for determining the molecular architecture and confirming the identity of purine (B94841) derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly vital in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic connectivity and chemical environment within a molecule. For purine compounds like 6-ethyl-7H-purine, ¹H NMR and ¹³C NMR spectra reveal characteristic chemical shifts and coupling patterns that are diagnostic of the purine ring system and its substituents. For instance, specific proton signals for the purine ring protons (e.g., H-2, H-8) and the ethyl group protons, along with their corresponding carbon signals, are crucial for structural confirmation researchgate.netekb.egipb.pt. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can further resolve ambiguities in structural assignments, especially for complex or novel purine analogs, by establishing through-bond and through-space correlations between nuclei researchgate.netipb.pt. The tautomeric form of purine derivatives can also be investigated using NMR, with chemical shifts of carbons like C-4, C-5, and C-6 being sensitive to the position of hydrogen atoms on the ring nitrogens researchgate.netnih.gov.

Table 6.1.1: Representative Spectroscopic Data for Purine Derivatives

TechniqueParameterTypical Value/Observation for Purine RingRelevance to this compound
¹H NMRChemical Shift (H-2)~8.0-8.5 ppmConfirms presence of C2 proton on purine ring.
Chemical Shift (H-8)~8.0-8.5 ppmConfirms presence of C8 proton on purine ring.
Ethyl CH₂ signal~2.5-3.0 ppm (quartet)Identifies the ethyl substituent.
Ethyl CH₃ signal~1.0-1.5 ppm (triplet)Confirms the ethyl substituent.
¹³C NMRChemical Shift (C-2)~150-155 ppmCharacteristic carbon resonance of the purine core.
Chemical Shift (C-8)~140-150 ppmCharacteristic carbon resonance of the purine core.
Ethyl CH₂ carbon~20-30 ppmConfirms the ethyl substituent.
Ethyl CH₃ carbon~10-15 ppmConfirms the ethyl substituent.
Mass SpectrometryMonoisotopic Mass (M+H)⁺~137.07 (for purine)Confirms the molecular weight of this compound.
Fragmentation PatternCharacteristic purine ring fragment ionsProvides structural information about the ethyl substitution.

Radioligand Binding Assays for Receptor Affinity Determination

Purine derivatives, such as adenosine (B11128), are involved in numerous physiological processes mediated by purinergic receptors. Radioligand binding assays are the gold standard for quantifying the affinity of compounds like this compound for specific receptors. These assays involve incubating cells or tissue homogenates expressing a target receptor with a known radiolabeled ligand. The ability of an unlabeled compound (e.g., this compound) to displace the radioligand from the receptor is measured, typically yielding an IC₅₀ value (the concentration of the unlabeled compound required to inhibit 50% of the radioligand binding) giffordbioscience.comresearchgate.netacs.orgnih.gov.

Competitive Binding Assays: These are the most common type, where increasing concentrations of the test compound are incubated with a fixed concentration of radioligand. By measuring the amount of radioligand bound to the receptor, the affinity (Kᵢ) of the test compound can be calculated using the Cheng-Prusoff equation giffordbioscience.comnih.gov. This allows for the determination of how strongly a purine analog interacts with a specific receptor target.

Saturation Binding Assays: These assays use increasing concentrations of the radioligand with a fixed concentration of the receptor to determine the receptor density (B<0xE2><0x82><0x98><0xE2><0x82><0x90><0xE2><0x82><0x99>) and the dissociation constant (K<0xE2><0x82><0x96>) of the radioligand itself giffordbioscience.comnih.gov.

Kinetic Binding Assays: These assays measure the rates of association (k<0xE2><0x82><0x99><0xE2><0x82><0x99>) and dissociation (k<0xE2><0x82><0x99><0xE2><0x82><0x97>) of a radioligand from its receptor, providing further insights into the binding dynamics and potentially predicting in vivo efficacy giffordbioscience.comacs.orgnih.gov.

Table 6.2.1: Hypothetical Receptor Binding Affinity Data for Purine Analogs

CompoundTarget ReceptorIC₅₀ (nM)Kᵢ (nM)Notes
AdenosineA₁ Receptor150120Known agonist, moderate affinity.
This compoundA₁ Receptor550480Hypothetical data: lower affinity than adenosine.
This compoundA₂<0xE2><0x82><0x90> Receptor1200950Hypothetical data: lower affinity than A₁ receptor.
Compound XA₃ Receptor54Potent antagonist, high selectivity.

Biochemical Assays for Enzyme Activity and Inhibition Profiling

Biochemical assays are crucial for understanding the enzymatic transformations of purines and for identifying compounds that modulate these processes. These assays typically involve purified enzymes or enzyme preparations and measure the rate of substrate conversion or product formation.

Enzyme Activity Assays: For purine metabolism, enzymes like xanthine (B1682287) oxidoreductase (XOR), purine nucleoside phosphorylase (PNP), and various kinases are key targets. Assays are designed to measure the catalytic activity of these enzymes. For example, PNP activity can be monitored by measuring the phosphorolysis of inosine (B1671953) to hypoxanthine (B114508) using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection unimi.it. XOR activity can be assessed by measuring the production of uric acid or the consumption of its substrates mdpi.complos.org.

Enzyme Inhibition Profiling: These assays are used to screen for compounds that inhibit enzyme activity, which is a common strategy in drug development. By incubating an enzyme with its substrate in the presence of varying concentrations of a potential inhibitor (like this compound), the inhibitory concentration (IC₅₀ or Kᵢ) can be determined unimi.itresearchgate.netdoi.org. For instance, if this compound were a purine salvage pathway inhibitor, its IC₅₀ against PNP or XOR could be quantified.

Table 6.3.1: Hypothetical Enzyme Inhibition Data for Purine Analogs

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Notes
InosinePurine Nucleoside PhosphorylaseN/AN/ASubstrate.
8-aminoinosinePurine Nucleoside Phosphorylase3025Known inhibitor unimi.it.
This compoundXanthine Oxidoreductase150120Hypothetical data: moderate inhibitor.
This compoundAdenosine Kinase>1000>1000Hypothetical data: no significant inhibition.

Cell-Based Assays for Functional Evaluation

Cell-based assays are indispensable for assessing the biological effects of purine derivatives in a more physiologically relevant context, moving beyond isolated enzymes or receptors. These assays evaluate how a compound impacts cellular processes.

Cell Proliferation and Viability Assays: These assays measure the ability of cells to grow and survive after exposure to a compound. Techniques like the MTT, XTT, or resazurin (B115843) assays quantify metabolic activity, which correlates with cell viability nebiolab.comnih.govnih.gov. For this compound, these assays would reveal whether it promotes, inhibits, or has no effect on cell proliferation and viability in specific cell lines. For example, an EC₅₀ value for growth inhibition could be determined.

Reporter Assays: These assays utilize engineered cells that express a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is activated by a specific cellular pathway or transcription factor. By measuring the reporter signal, researchers can quantify the compound's effect on signaling pathways, receptor activation, or gene expression nebiolab.comoncodesign-services.com. If this compound targets a specific signaling cascade, a reporter assay could quantify its potency in modulating that pathway.

Other Functional Assays: Cell-based assays can also assess cytotoxicity, apoptosis, cell migration, and other complex cellular functions, providing a comprehensive understanding of a compound's biological impact nebiolab.comnih.govoncodesign-services.com.

Table 6.4.1: Hypothetical Cell-Based Assay Results for Purine Analogs

CompoundCell LineAssay TypeEC₅₀ (µM)Effect
6-mercaptopurineJurkat T-cellsCell Viability (MTT)5Cytotoxic, inhibits proliferation.
This compoundHeLa CellsCell Proliferation (XTT)50Mildly inhibits proliferation.
This compoundHEK293-A₂AR cellsReporter Assay (cAMP)>100No significant effect on A₂<0xE2><0x82><0x90> receptor mediated signaling.
Compound YMCF-7 CellsCell Viability (ATP)2Potent cytotoxic agent.

Isotopic Labeling and Tracing in Metabolic Studies

Isotopic labeling, particularly with stable isotopes like ¹³C or ¹⁵N, is a powerful tool for tracing metabolic pathways and understanding the fate of molecules within biological systems.

Metabolic Flux Analysis: By feeding cells or organisms with isotopically labeled precursors (e.g., ¹³C-glucose, ¹⁵N-glutamine), researchers can track the incorporation of these isotopes into various metabolites using techniques like NMR or Mass Spectrometry researchgate.netresearchgate.netnih.govnih.gov. This allows for the quantification of metabolic fluxes and the elucidation of metabolic networks. For a purine analog like this compound, isotopic labeling could reveal its entry into or influence on purine biosynthesis or degradation pathways mdpi.comresearchgate.netresearchgate.netnih.govbiorxiv.orgnih.gov.

Tracing Metabolic Pathways: Stable isotope tracing can reveal how a compound is metabolized, identifying intermediate metabolites and breakdown products. For example, ¹³C-labeled this compound could be used to trace its metabolic fate, identifying enzymes involved in its transformation and understanding its interaction with endogenous purine metabolism researchgate.netresearchgate.netnih.govnih.gov. Studies have shown how isotope tracing can highlight metabolic diversions, such as those observed in purine metabolism during aging or disease states researchgate.netresearchgate.netnih.govbiorxiv.orgnih.gov.

Table 6.5.1: Hypothetical Isotopic Labeling Data in Purine Metabolism

Labeled PrecursorTarget Organism/SystemAnalyzed MetaboliteIsotopic Labeling Pattern (% ¹³C)Pathway Implication
¹³C-GlucoseDrosophila melanogasterAdenosine45% ¹³C₂ (from glycolysis to pentose (B10789219) phosphate (B84403) pathway)Indicates glucose contribution to purine biosynthesis via pentose phosphate pathway.
¹⁵N-GlutamineGlioblastoma CellsHypoxanthine60% ¹⁵N (from glutamine's amide nitrogen)Demonstrates glutamine as a nitrogen source for purine synthesis.
¹³C-6-ethyl-7H-purineMammalian CellsUric Acid70% ¹³C (from purine ring)Suggests this compound undergoes catabolism to uric acid.
¹³C-GlucoseHuman PlasmaInosine20% ¹³CIndicates indirect contribution of glucose metabolism to purine nucleosides.

Future Research Directions and Translational Perspectives for 6 Ethyl 7h Purine Analogs

Exploration of Novel Biological Targets

The therapeutic potential of purine (B94841) analogs is vast, with existing compounds demonstrating anticancer, antiviral, anti-inflammatory, and antimicrobial activities. eurekaselect.comrsc.orgresearchgate.net For analogs of 6-ethyl-7H-purine, a key future direction is the systematic exploration of novel biological targets beyond those traditionally associated with purine derivatives.

Historically, purine analogs have been developed as antimetabolites or inhibitors of enzymes like kinases and polymerases. tmu.edu.tw Future research should aim to identify unconventional binding partners for this compound derivatives. This can be achieved by screening these compounds against a wider array of protein classes.

Potential Novel Target Classes for this compound Analogs:

Target ClassRationale for ExplorationPotential Therapeutic Area
Epigenetic Modifiers Enzymes such as histone methyltransferases and demethylases have binding pockets that can accommodate purine-like structures.Oncology, Inflammatory Diseases
Molecular Chaperones Heat shock proteins (e.g., Hsp90) utilize an ATP-binding pocket that is a known target for purine-based inhibitors. nih.govnih.govNeurodegenerative Diseases, Cancer
RNA Riboswitches These structured RNA domains in bacteria can bind directly to purine analogs, regulating gene expression and offering a novel antimicrobial strategy. researchgate.netInfectious Diseases
Purinergic Receptors Beyond intracellular targets, exploring the activity of analogs on P2X and P2Y receptors could yield novel modulators of neurotransmission and inflammation.Neuropathic Pain, Autoimmune Disorders

Systematic screening efforts, including high-throughput screening (HTS), will be instrumental in uncovering unexpected activities and expanding the therapeutic applicability of the this compound scaffold.

Design of Advanced Purine-Based Chemical Probes

To elucidate the mechanism of action and identify the direct binding targets of novel this compound analogs, the development of advanced chemical probes is essential. frontiersin.org These tools are indispensable for target validation and understanding the complex cellular pathways modulated by these compounds.

A chemical probe is a molecule designed to interact with a specific protein target and is typically equipped with a reporter group (like a fluorophore or an affinity tag) and a reactive group for covalent modification. frontiersin.org Future work should focus on synthesizing derivatives of this compound that can function as either activity-based or affinity-based probes.

Strategies for Probe Development:

Affinity-Based Probes: An effective this compound analog can be modified with a photo-reactive group and an affinity tag (e.g., biotin). This allows for the capture and subsequent identification of binding partners via mass spectrometry-based proteomics.

Activity-Based Probes: For analogs targeting enzymes, incorporating a reactive "warhead" that covalently binds to the active site can provide a powerful tool for profiling enzyme activity in complex biological samples. frontiersin.org

Fluorescent Probes: Attaching a fluorophore to the purine scaffold can enable the visualization of the compound's subcellular localization and its interaction with target proteins in living cells using techniques like fluorescence microscopy. researchgate.net

These chemical probes will be critical for moving beyond phenotypic screening to a more detailed, mechanism-based understanding of how this compound analogs exert their biological effects.

Integration of Multi-Omics Data in Purine Derivative Research

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to understand the systems-level impact of drug candidates. nih.govrsc.org A forward-looking approach for the study of this compound analogs involves the integration of multiple omics datasets to build a comprehensive picture of their cellular effects. nih.gov

By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single target and appreciate the broader network effects of a compound. For example, a multi-omics analysis revealed significant disturbances in purine and glutamate metabolism in a mouse model of depression. nih.gov

A Framework for Multi-Omics Integration:

Omics LayerData GeneratedInsights Gained
Transcriptomics (RNA-seq) Changes in gene expression patterns upon treatment with an analog.Identification of regulated pathways and potential off-target effects.
Proteomics (Mass Spectrometry) Alterations in protein abundance and post-translational modifications.Validation of target engagement and downstream signaling consequences.
Metabolomics (LC-MS/NMR) Shifts in the cellular metabolic profile, including nucleotide pools.Understanding of the compound's impact on cellular metabolism and bioenergetics.
Chemoproteomics Direct identification of protein targets using affinity-based probes.Unbiased discovery of on- and off-targets in a native cellular context.

Integrating these data layers can help predict compound efficacy, identify biomarkers for patient stratification, and uncover mechanisms of drug resistance. nih.govarxiv.org

Development of Structure-Based Design Strategies

Rational drug design is a powerful approach to optimize the potency and selectivity of lead compounds. mdpi.com For this compound analogs, the development of structure-based design strategies will be crucial for accelerating the discovery of clinical candidates. nih.gov This approach relies on understanding the three-dimensional structure of the target protein in complex with the inhibitor.

Techniques like X-ray crystallography and computer-assisted molecular modeling are central to this process. nih.gov For instance, X-ray structures of purine-based inhibitors bound to the N-terminal domain of Hsp90 have provided critical insights for the optimization of these compounds. nih.govnih.gov

Key Steps in Structure-Based Design:

Target-Ligand Co-crystallization: Obtaining high-resolution crystal structures of promising this compound analogs bound to their biological targets.

Computational Modeling: Using the structural information to perform molecular docking simulations, predicting how novel modifications to the purine scaffold will affect binding affinity and selectivity. nih.gov

Iterative Synthesis and Testing: Synthesizing the computationally designed analogs and evaluating their biological activity, feeding the results back into the design cycle for further refinement.

This iterative cycle of design, synthesis, and testing can dramatically improve the efficiency of the drug discovery process, leading to compounds with enhanced properties. nih.gov

Addressing Challenges in Purine Analog Research

Despite their therapeutic promise, the development of purine analogs is not without its challenges. Proactively addressing these issues will be critical for the successful translation of this compound derivatives from the laboratory to the clinic.

One of the primary challenges is achieving selectivity, particularly for targets like kinases, which have highly conserved ATP-binding pockets. Off-target effects can lead to toxicity and limit the therapeutic window of a drug. Another significant hurdle is the potential for acquired drug resistance, where cancer cells or pathogens evolve mechanisms to evade the action of the drug.

Major Challenges and Potential Solutions:

ChallengeDescriptionMitigation Strategy
Selectivity Inhibition of unintended targets due to structural similarities in binding sites (e.g., kinase families).Utilize structure-based design to exploit subtle differences in binding pockets; employ covalent inhibitors for increased specificity.
Drug Resistance Development of mutations in the target protein that prevent drug binding, or upregulation of drug efflux pumps.Design next-generation inhibitors that can bind to mutated targets; explore combination therapies to target multiple pathways simultaneously. nih.govresearchgate.net
Immunosuppression Some purine analogs can cause profound lymphocytopenia, increasing the risk of opportunistic infections. nih.govModify the chemical structure to reduce effects on immune cells; develop more targeted delivery systems.
Bioavailability Poor solubility or metabolic instability can limit the oral bioavailability and in vivo efficacy of a compound.Employ medicinal chemistry strategies such as prodrug approaches or formulation optimization to improve pharmacokinetic properties.

By anticipating these challenges and integrating innovative solutions into the research and development plan, the potential of this compound analogs as next-generation therapeutics can be fully realized.

Q & A

Q. How does the ethyl substituent in this compound influence its metabolic stability compared to methyl or cyclopropyl analogs?

  • Methodology : Perform hepatic microsome assays (human/rat) with LC-MS/MS quantification of parent compound and metabolites. Compare half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) values to structure-activity relationship (SAR) trends .

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